molecular formula C14H13ClN4O2S B2402877 N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 833430-42-5

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2402877
CAS No.: 833430-42-5
M. Wt: 336.79
InChI Key: SUKJXXOEACIOSU-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This pyrimidine-4-carboxamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Pyrimidine-based scaffolds are recognized as privileged structures in drug discovery due to their versatility and ability to interact with diverse biological targets. Specifically, the 5-chloro-4-((substituted phenyl)amino)pyrimidine motif is a known pharmacophore in the development of potent histone deacetylase (HDAC) inhibitors, which are being investigated for their anti-proliferative effects against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that incorporating specific substituents on the pyrimidine ring can optimize potency and selectivity for target enzymes . Furthermore, the N-(4-acetamidophenyl) group is a feature found in bioactive molecules under investigation as novel therapeutics, such as urea transporter inhibitors studied for their diuretic potential . Researchers can utilize this compound as a key intermediate or a building block for synthesizing more complex molecules, or as a reference standard in bio-screening assays to explore new mechanisms of action and signaling pathways. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-8(20)17-9-3-5-10(6-4-9)18-13(21)12-11(15)7-16-14(19-12)22-2/h3-7H,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKJXXOEACIOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326508
Record name N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

833430-42-5
Record name N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the initial formation of the pyrimidine core, followed by the introduction of the chloro and methylsulfanyl substituents. The final step involves the coupling of the pyrimidine derivative with 4-acetamidophenylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives, while substitution of the chloro group can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent against various diseases, including cancer and infectious diseases. Its structural features suggest that it may act as an inhibitor of specific biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have been shown to inhibit growth in tumor cells, with modifications in their chemical structure leading to varying degrees of potency. The compound's ability to interact with key enzymes involved in cancer cell proliferation is under investigation.

CompoundTarget EnzymeIC50 (µM)Notes
N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamideEGFRTBDPotential inhibitor
Similar Pyrimidine DerivativeCDK240 - 204Significant activity observed

Infectious Disease Applications

The compound's mechanism of action may also extend to antimicrobial properties. Research into pyrimidine derivatives has revealed their potential effectiveness against bacterial infections, suggesting that this compound could be explored for its antibacterial activity.

Case Studies

Several case studies have documented the efficacy of similar compounds against resistant bacterial strains. For example, a study demonstrated that certain pyrimidine derivatives could inhibit the growth of multidrug-resistant bacteria, highlighting the need for further exploration of this compound in this context.

Mechanistic Studies

Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent.

Enzyme Inhibition Studies

In vitro studies have shown that similar compounds can act as selective inhibitors of kinases involved in cell signaling pathways related to cancer progression. Mechanistic investigations using molecular docking techniques have provided insights into how this compound might interact with target proteins.

Safety and Efficacy Evaluations

As with any therapeutic candidate, evaluating the safety and efficacy of this compound is essential.

Toxicological Studies

Preliminary toxicological assessments are necessary to determine the compound's safety profile. Case studies involving similar chemical structures have indicated that while some derivatives exhibit potent biological activity, they may also present toxicity concerns at higher concentrations.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with two structurally related pyrimidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Biological Activity
N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide 2-SMe, 5-Cl, 4-(4-acetamidophenyl)carboxamide ~363.9 (calculated) Amide H-bond donors/acceptors; chloro and SMe groups influence lipophilicity/electronics Inferred antimicrobial
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Ph, 4-NH(2-FPh), 5-CH2NH(4-MeOPh), 6-Me 483.5 Dihedral angles: 12.8° (pyrimidine-Ph), 86.1° (pyrimidine-methoxyphenyl); weak C–H∙∙∙O bonds Antifungal, antibacterial
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Ph, 4-NH(4-ClPh), 5-CH2NH(4-ClPh), 6-Me 478.4 Dihedral angles: 5.2°–6.4° (pyrimidine-Ph); N–H∙∙∙N hydrogen bonds Polymorph-dependent activity

Key Differences and Implications

  • The 2-methylsulfanyl (SMe) group enhances lipophilicity relative to the 2-phenyl or 2-Ph groups in compared compounds, which may improve membrane permeability . The 4-acetamidophenyl carboxamide provides dual H-bonding sites (amide NH and C=O), unlike the 4-amine group in analogues, which may strengthen target binding.
  • Conformational Analysis :

    • Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° in the fluorophenyl analogue) influence molecular planarity and packing. The target compound’s bulkier 4-acetamidophenyl group may result in larger dihedral angles, reducing crystallinity but enhancing solubility .
  • Intermolecular Interactions: The fluorophenyl analogue lacks N–H∙∙∙N bonds but forms C–H∙∙∙O and C–H∙∙∙π interactions, stabilizing its crystal lattice .

Research Findings and Methodological Considerations

  • Structural Determination : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving dihedral angles and H-bonding patterns in pyrimidine derivatives .
  • Contradictions and Limitations : The absence of N5 H-bonding in the fluorophenyl analogue contrasts with polymorphic forms of the chlorophenyl derivative, underscoring substituent-dependent intermolecular behavior .

Biological Activity

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O2S. It features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight283.75 g/mol
Molecular FormulaC12H12ClN3O2S
CAS Number38275-34-2
SolubilitySoluble in DMSO
Storage ConditionsSealed, dry, 2-8°C

Antiviral Activity

Recent studies have highlighted the antiviral properties of related pyrimidine derivatives. For instance, compounds similar to this compound have shown efficacy against human adenoviruses (HAdV). Notably, certain derivatives exhibited selectivity indexes greater than 100 with sub-micromolar potency against HAdV, indicating a promising therapeutic profile .

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives has been assessed using the DPPH radical scavenging method. Compounds with structural similarities to this compound demonstrated significant radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions .

The mechanism by which these compounds exert their biological effects often involves interference with viral DNA replication processes and modulation of cellular oxidative stress pathways. Preliminary studies suggest that some derivatives may inhibit specific stages of the viral life cycle, providing a multi-target approach to antiviral therapy .

Case Studies

  • Study on Antiviral Efficacy : A series of substituted pyrimidine analogues were synthesized and tested for their antiviral activity against HAdV. The study found that certain compounds had IC50 values as low as 0.27 μM, significantly lower than the reference drug niclosamide, indicating enhanced potency and reduced cytotoxicity compared to standard treatments .
  • Antioxidant Evaluation : In another study assessing the antioxidant activity of various pyrimidine derivatives, compounds related to this compound showed high DPPH radical scavenging activity, making them potential candidates for further development as antioxidant agents .

Q & A

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Methodology : Employ nanoparticle encapsulation (e.g., PLGA polymers) or formulate with cyclodextrins (e.g., β-CD) to enhance bioavailability. Characterize formulations via dynamic light scattering (DLS) for particle size and ζ-potential. Validate pharmacokinetics in rodent models .

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